2-Chloro-4-(3-hydroxyphenyl)phenol
Description
Contextualization within Halogenated Phenolic Compound Research
Halogenated phenolic compounds, a broad class to which 2-Chloro-4-(3-hydroxyphenyl)phenol belongs, are widely studied for their diverse applications and environmental presence. afirm-group.com Chlorophenols, for instance, have been utilized as pesticides and preservatives for materials like textiles and leather. afirm-group.com Their synthesis often involves the chlorination of phenol (B47542), a process that can lead to various isomers depending on the reaction conditions. wikipedia.org
Research into halogenated phenols is also driven by their environmental impact. Polychlorinated biphenyls (PCBs), which share structural similarities, are known persistent organic pollutants. nih.govfrontiersin.orgacs.orgregionh.dk Studies have investigated their effects on biological systems, including their potential to interfere with xenobiotic and steroid detoxification pathways in humans. nih.gov The presence of chlorine atoms on the phenolic rings significantly influences the compound's lipophilicity, stability, and potential for bioaccumulation. dphen1.com
The reactivity of halogenated phenols is a key aspect of their research. For example, the chlorine substituent can influence the acidity of the phenolic hydroxyl group and its reactivity in nucleophilic substitution reactions. The position of the halogen atom is crucial; for instance, in the synthesis of more complex molecules, a chloro group can be a site for further functionalization. nih.gov
Academic Significance of the Hydroxyphenyl Moiety in Organic Synthesis
The hydroxyphenyl group, a fundamental component of this compound, is a vital structural motif in a vast array of organic molecules, including natural products and pharmaceuticals. nih.gov The hydroxyl group is a strong activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. wikipedia.org This property is extensively utilized in organic synthesis to create a variety of substituted phenols.
The hydroxyl group itself can participate in numerous reactions. It can be alkylated to form ethers, acylated to form esters, and can act as a nucleophile in various coupling reactions. researchgate.net The synthesis of derivatives of 3-hydroxyphenyl benzoate, for example, highlights the utility of the hydroxyl group as a reactive handle for creating libraries of compounds with potential biological activities. researchgate.net
Furthermore, the hydroxyphenyl moiety is a key component in many biologically active compounds. For instance, derivatives of 3-hydroxyphenyl are found in compounds investigated for their potential as phosphodiesterase II inhibitors. researchgate.net The antioxidant properties of many natural phenols are also attributed to the hydrogen-donating ability of the hydroxyl group. nih.gov
Overview of Research Trajectories for Related Aryl Halide Phenols
Research on aryl halide phenols, a category that encompasses this compound, follows several key trajectories. One major area is the development of synthetic methodologies. The synthesis of complex molecules often requires the precise introduction of halogen and hydroxyl groups onto aromatic rings. For instance, methods for the preparation of tris-aryl-o-hydroxyphenyl-s-triazines, which are useful as UV absorbers, involve multi-step syntheses starting from simple halogenated phenols. google.com
Another significant research direction is the investigation of their biological activities. The combination of a halogen and a hydroxyl group on a phenyl ring can impart a range of biological effects. For example, some chlorinated phenols exhibit antimicrobial properties. solubilityofthings.com The synthesis of compounds like 2-chloro-N-(3-hydroxyphenyl)acetamide and its isomers has been undertaken to explore their potential antibacterial and antifungal activities. neliti.com
The environmental fate and toxicology of aryl halide phenols also constitute a major research focus. The degradation of compounds like 2-chloro-4-nitrophenol (B164951) by microorganisms is studied to understand how these pollutants are broken down in the environment. nih.gov Furthermore, the potential for these compounds to act as endocrine disruptors is an area of active investigation. afirm-group.com
Interactive Data Table: Properties of Structurally Related Compounds
Note: Data for the specific compound this compound is not available. The table below presents data for related compounds to provide context.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Phenol | 108-95-2 | C₆H₆O | 94.11 | 181.7 |
| 2-Chlorophenol (B165306) | 95-57-8 | C₆H₅ClO | 128.56 | 175 |
| 3-Chlorophenol | 108-43-0 | C₆H₅ClO | 128.56 | 214 |
| 4-Chlorophenol (B41353) | 106-48-9 | C₆H₅ClO | 128.56 | 220 |
| 2-Chloro-4-methylphenol | 6640-27-3 | C₇H₇ClO | 142.58 | 195-196 |
| 2-Chloro-4-phenylphenol (B167023) | 92-04-6 | C₁₂H₉ClO | 204.65 | 320-322 |
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-(3-hydroxyphenyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO2/c13-11-7-9(4-5-12(11)15)8-2-1-3-10(14)6-8/h1-7,14-15H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APYWPRBHPJTLAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC(=C(C=C2)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70653502 | |
| Record name | 3'-Chloro[1,1'-biphenyl]-3,4'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70653502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
920283-79-0 | |
| Record name | 3'-Chloro[1,1'-biphenyl]-3,4'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70653502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Chloro 4 3 Hydroxyphenyl Phenol and Analogous Structures
Direct Synthetic Routes to Chlorohydroxyphenyl Systems
Direct methods for forming the core structure of chlorohydroxyphenyl systems often involve the creation of an ether bond or the modification of existing aromatic precursors.
Etherification Approaches
The formation of the diaryl ether is a key step in synthesizing compounds like 2-Chloro-4-(3-hydroxyphenyl)phenol. One common approach involves the reaction of a phenoxide with an activated aryl halide. For instance, the synthesis of 4-aryloxybenzaldehydes can be achieved by reacting a substituted phenol (B47542) with a fluorobenzaldehyde in the presence of a base like potassium carbonate and a solvent such as dimethyl sulfoxide (B87167) (DMSO). walisongo.ac.id This type of nucleophilic aromatic substitution is a versatile method for creating diaryl ether linkages.
Another example is the synthesis of 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol, which is an intermediate for a G-protein-coupled receptor 40 agonist. This was achieved through the displacement of 2-chloro-1-fluoro-4-(trifluoromethyl)benzene with resorcinol (B1680541) at a high temperature and under an inert atmosphere. mdpi.com
Nucleophilic Aromatic Substitution Strategies
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for constructing chlorohydroxyphenyl systems. libretexts.org This reaction is particularly effective when the aromatic ring is activated by electron-withdrawing groups. libretexts.org The mechanism typically involves a two-step process where a nucleophile attacks the carbon bearing a leaving group, forming a negatively charged intermediate known as a Meisenheimer complex, followed by the departure of the leaving group. libretexts.orgscience.gov
For aryl halides that are not strongly activated, the reaction can proceed through a benzyne (B1209423) intermediate via an elimination-addition mechanism. libretexts.org Recent advancements have also shown that transition metals like rhodium and ruthenium can catalyze SNAr reactions on non-activated and even electron-rich halobenzenes and phenols through π-coordination, enhancing the electrophilicity of the aromatic ring. nih.gov
A practical example is the synthesis of 3-chloro-4-(4′-chlorophenoxy)nitrobenzene, where 4-chlorophenol (B41353) is reacted with 3,4-dichloronitrobenzene (B32671) in the presence of potassium hydroxide (B78521) and a copper catalyst. nih.gov
Demethylation Reactions of Methoxy (B1213986) Precursors
Demethylation of methoxy-substituted precursors is a common final step to unveil a hydroxyl group in the target molecule. mdpi.com This is particularly useful when the methoxy group is used as a protecting group or when the methoxy-containing starting materials are more readily available.
Various reagents can be employed for demethylation, with boron tribromide (BBr₃) in a solvent like dichloromethane (B109758) (DCM) being a frequently used method. mdpi.com For example, the synthesis of 2-(3-hydroxyphenoxy)-5-chlorobenzonitrile involved the reaction of 3-fluoro-5-chlorobenzonitrile with 3-methoxyphenol, followed by demethylation with BBr₃. mdpi.com Similarly, N-(2-(3-hydroxyphenoxy)-4-nitrophenyl)methanesulfonamide was synthesized by the demethylation of its methoxy derivative using BBr₃. mdpi.com
Alternative demethylation methods include the use of strong acids or biocatalytic approaches. mdpi.comnih.gov For instance, an electrochemical method for the demethylation of 2-methoxyphenol to catechol has been reported. nih.gov
Functional Group Interconversions on Phenolic and Halogenated Scaffolds
The synthesis of complex phenolic and halogenated structures often relies on the interconversion of functional groups on pre-existing aromatic scaffolds.
Chloroacetylation of Aminophenols
The chloroacetylation of aminophenols is a method to introduce a chloroacetyl group, which can serve as a precursor for further modifications. The reaction of m- and p-aminophenols with chloroacetyl chloride in solvents like acetic acid, acetonitrile, or tetrahydrofuran (B95107) yields 2-chloro-N-(hydroxyphenyl)acetamides. neliti.com The structure of these products can be confirmed using spectroscopic methods such as IR, PMR, and mass spectroscopy. neliti.com The chloroacetylation of phenol itself can lead to different products depending on the reaction conditions. In the presence of AlCl₃ at low temperatures, O-acylation occurs to form phenylchloroacetate, while at higher temperatures and with excess phenol, C-acylation can lead to hydroxyphenacylchlorides. nveo.org
Condensation Reactions for Related Phenol Derivatives
Condensation reactions are widely used to build more complex molecules from simpler phenolic units. For example, phenols can condense with formaldehyde (B43269) in the presence of an acid or base catalyst to form hydroxybenzyl alcohols, which can further react to form resins like Bakelite. mlsu.ac.in
The condensation of phenols with hydroxybenzaldehydes, catalyzed by acid, can produce trihydroxytriphenylmethanes. rsc.org The reaction of phenols with formaldehyde and anilines can lead to the formation of 2-amino-2'-hydroxydiphenylmethanes or, in some cases, benzoxazine (B1645224) structures. cdnsciencepub.com For instance, the condensation of 2,4-di-t-butylphenol with formaldehyde and 2,4-di-t-butylaniline resulted in a benzoxazine. cdnsciencepub.com
Another example is the synthesis of 1,3,5-Tris(4-(tert-butyl)-3-hydroxy-2,6-dimethylbenzyl)-1,3,5-triazinane-2,4,6-trione, which involves a two-step process starting with the reaction of 2,4-dimethyl-6-tert-butylphenol with formaldehyde and HCl, followed by reaction with cyanuric acid. wikipedia.org
Catalytic and Mechanistic Considerations in Synthesis
The formation of the biaryl scaffold in compounds like this compound is typically achieved through cross-coupling reactions. The choice of catalyst, base, and solvent is critical in these transformations, influencing reaction rates, yields, and the tolerance of various functional groups.
Transition metals, particularly palladium and copper, are central to the synthesis of biphenyls and their derivatives. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are among the most robust and widely used methods for constructing C-C bonds. nih.govacs.org
Palladium Catalysis:
The Suzuki-Miyaura reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. nih.gov For the synthesis of a molecule like this compound, this could involve the reaction of a suitably protected chlorohydroxyphenyl boronic acid with a di-substituted halobenzene. The general catalytic cycle for a Suzuki-Miyaura reaction is understood to involve three key steps:
Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide to form a Pd(II) intermediate.
Transmetalation: The organic group from the organoboron compound is transferred to the palladium center, displacing the halide. This step is often the rate-determining step and is facilitated by the presence of a base. researchgate.net
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated to form the final biaryl product, regenerating the Pd(0) catalyst. youtube.com
The choice of palladium catalyst and ligands is crucial. Phosphine-based ligands are commonly employed as they stabilize the palladium catalyst. nih.gov In some cases, palladium catalysts without phosphine (B1218219) ligands, such as Pd(OAc)₂, can also be highly effective. nih.gov The development of highly active catalysts allows for very low catalyst loadings, making the process more economical and environmentally friendly. researchgate.net
Copper Catalysis:
Copper-catalyzed reactions, such as the Ullmann coupling, provide an alternative route for biaryl synthesis. acs.org While traditionally requiring harsh conditions, modern advancements have led to milder and more efficient copper-catalyzed coupling protocols. nih.govrsc.org Copper catalysts can be advantageous in specific scenarios, sometimes offering different selectivity compared to palladium. For instance, copper-catalyzed cyclocondensation reactions have been developed for the synthesis of complex heterocyclic structures. nih.gov
The table below summarizes the key features of palladium and copper-catalyzed coupling reactions relevant to the synthesis of biphenyl (B1667301) structures.
| Catalyst System | Typical Reaction | Key Advantages | Relevant Synthetic Applications |
| Palladium | Suzuki-Miyaura Coupling | Mild reaction conditions, high functional group tolerance, high regio- and stereoselectivity, low toxicity of boron reagents. nih.govacs.org | Synthesis of a wide range of biaryls and polyaryls, including complex natural products and pharmaceuticals. youtube.comresearchgate.net |
| Copper | Ullmann Coupling | Alternative to palladium, can be more cost-effective, useful for specific substrate combinations. acs.orgnih.gov | Synthesis of polyheterocycles and other complex aromatic structures. nih.govrsc.org |
The efficiency of transition metal-catalyzed cross-coupling reactions is profoundly influenced by the choice of base and solvent. researchgate.netnih.gov These components can affect the solubility of reactants, the activity of the catalyst, and the equilibrium of the reaction. researchgate.netbeilstein-journals.org
Role of Bases:
In Suzuki-Miyaura reactions, the base plays multiple critical roles. researchgate.net It facilitates the transmetalation step by activating the organoboron species, typically by forming a more nucleophilic borate (B1201080) anion (RB(OH)₃⁻). researchgate.net The choice of base can also influence the selectivity of the reaction when competing boronic acids are present. researchgate.net Common bases used include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). nih.govresearchgate.net The strength and concentration of the base must be carefully optimized, as an excessively high concentration of hydroxide can lead to the formation of unreactive boronate species. researchgate.net The counter-cation of the base (e.g., Na⁺, K⁺, Cs⁺) can also impact the reaction rate. acs.orgacs.org
Role of Solvents:
The solvent system is another crucial parameter. rsc.org It must be capable of dissolving both the organic substrates and the inorganic base. researchgate.net Often, a mixture of solvents, such as an organic solvent and water, is used to achieve this. researchgate.netaidic.it The polarity of the solvent can influence the structure and activity of the catalytic intermediates and may affect the rate-determining step of the reaction. beilstein-journals.org While the Suzuki-Miyaura reaction is generally tolerant of a wide range of solvents, the choice can still impact the reaction's productivity. beilstein-journals.org Common solvents include ethers (like dioxane and THF), alcohols (like methanol (B129727) and ethanol), and aromatic hydrocarbons (like toluene). researchgate.netaidic.it Studies have shown that for certain Suzuki-Miyaura reactions, a mixture of methanol and water can be highly effective, providing excellent yields. researchgate.net
The following table illustrates the impact of different bases and solvents on the yield of a model Suzuki-Miyaura coupling reaction.
| Base | Solvent | Yield (%) | Reference |
| K₃PO₄·3H₂O | Dioxane | 0 | researchgate.net |
| K₃PO₄·3H₂O | Tetrahydrofuran (THF) | 10.4 | researchgate.net |
| K₃PO₄·3H₂O | Methanol (MeOH) | 78.9 | researchgate.net |
| NaOH | Methanol:Water (3:2) | 96.3 | researchgate.net |
| K₂CO₃ | 95% Ethanol | 93 | researchgate.net |
Intramolecular dearomative coupling of phenols represents an elegant strategy for the synthesis of complex polycyclic systems containing phenol-dienone motifs. nih.gov This biomimetic approach mimics the oxidative coupling of phenols that occurs in nature. nih.gov Vanadium-catalyzed intramolecular coupling of tethered phenols has been shown to be an efficient method for creating these structures, proceeding under mild conditions with low catalyst loadings. nih.govacs.org
More recently, visible-light-induced redox-neutral intramolecular dearomative spirocyclization of phenols has been developed. acs.org This method utilizes a phenolate (B1203915) anion-derived photocatalyst to generate a spirocyclohexadienone. The mechanism involves a single-electron transfer (SET) process under visible light irradiation. acs.org Additionally, sequential oxidative dearomative functionalization followed by a reductive coupling strategy allows for the conversion of phenols into other valuable scaffolds like arylphosphamides and arylsulfonamides. rsc.org These innovative dearomatization-rearomatization processes are expanding the utility of phenols as sustainable coupling partners. nih.gov
Design and Generation of Related Derivative Libraries for Academic Exploration
The synthesis of derivative libraries of biphenyls and related structures is a powerful approach for academic research, particularly in fields like medicinal chemistry and materials science. nih.govnih.govacs.org By systematically modifying the structure of a parent compound, researchers can perform structure-activity relationship (SAR) studies to understand how molecular changes affect biological activity or material properties. nih.govacs.org
For example, a library of bisphenol Z (BPZ) derivatives was synthesized to investigate their anti-proliferative effects. nih.gov The derivatives varied in lipophilicity, polarity, and molecular size, and the study found that increased lipophilicity enhanced the cytotoxic effects of the compounds. nih.gov Similarly, the design and synthesis of 4-(4-benzoylaminophenoxy)phenol derivatives have led to the discovery of potent androgen receptor antagonists. nih.gov
The generation of these libraries often relies on efficient and versatile synthetic methodologies, such as the Suzuki-Miyaura coupling, which allows for the introduction of a wide variety of functional groups. acs.org The development of new catalytic systems and synthetic strategies continues to facilitate the creation of diverse molecular libraries for academic exploration. beilstein-journals.orgrsc.org
Advanced Spectroscopic and Structural Elucidation of Chlorinated Hydroxyphenyl Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework within a molecule.
Proton NMR spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule. In phenols, the protons on the aromatic ring typically resonate in the downfield region of the spectrum, from 7 to 8 ppm. libretexts.orgpressbooks.pub The hydroxyl (-OH) proton signal is often observed as a broad singlet between 3 and 8 ppm. libretexts.org The specific chemical shifts and splitting patterns of the aromatic protons are influenced by the substitution pattern on the benzene (B151609) ring. docbrown.info For instance, in related phenylphenol structures, the aromatic protons appear as multiplets in the range of 6.9 to 7.3 ppm. hmdb.cachemicalbook.com The variability in the -OH peak's position and its tendency to be a broad singlet are often due to proton exchange with trace amounts of acidic impurities or water. libretexts.org A useful technique to identify the -OH peak is the "D₂O shake," where adding deuterium (B1214612) oxide to the sample results in the disappearance of the hydroxyl proton signal from the spectrum. libretexts.org
A summary of typical ¹H NMR spectral data for related phenolic compounds is presented below:
| Compound | Solvent | Chemical Shift (δ) in ppm |
| Phenol (B47542) rsc.org | CDCl₃ | 7.30-7.18 (m, 2H), 6.94-6.78 (m, 3H), 5.30 (s, br, 1H) |
| 4-Chlorophenol (B41353) rsc.org | CDCl₃ | 7.19 (d, 2H), 6.77 (d, 2H), 4.87 (s, br, 1H) |
| 2-Chloro-4-phenylphenol (B167023) chemicalbook.com | Data not fully available | |
| 3-Methoxyphenol rsc.org | CDCl₃ | 7.13 (t, 1H), 6.50-6.41 (m, 3H), 5.34 (s, 1H), 3.77 (s, 3H) |
This table is interactive. Click on the headers to sort the data.
Carbon-13 NMR spectroscopy provides information about the different carbon environments within a molecule. In phenol, the carbon atom attached to the hydroxyl group (C-OH) typically shows a chemical shift in the range of 155 ppm. docbrown.info The other carbon atoms in the benzene ring appear at different chemical shifts depending on their position relative to the hydroxyl group and other substituents. docbrown.infolibretexts.org The presence of a chlorine atom and a second hydroxyphenyl group in 2-Chloro-4-(3-hydroxyphenyl)phenol would further influence the chemical shifts of the carbon atoms in both aromatic rings. For example, in 4-chlorophenol, the carbon atoms resonate at approximately 154.2, 129.4, 125.5, and 116.6 ppm. rsc.org Quantum chemical calculations can be used to predict ¹³C NMR spectra, and these theoretical values often show good agreement with experimental data. tandfonline.com
A summary of typical ¹³C NMR spectral data for related phenolic compounds is presented below:
| Compound | Solvent | Chemical Shift (δ) in ppm |
| Phenol rsc.org | CDCl₃ | 155.4, 129.5, 120.6, 115.2 |
| 4-Chlorophenol rsc.org | CDCl₃ | 154.2, 129.4, 125.5, 116.6 |
| 2-Chloro-4-phenylphenol chemicalbook.com | Data not fully available | |
| 3-Methoxyphenol rsc.org | CDCl₃ | 161.2, 155.6, 131.5, 105.2, 104.5, 102.2, 55.3 |
This table is interactive. Click on the headers to sort the data.
Phosphorus-31 (³¹P) NMR spectroscopy is a powerful and precise analytical technique for the quantification of hydroxyl groups in complex mixtures like lignins and tannins. jove.com This method involves the derivatization of the hydroxyl groups with a phosphorus-containing reagent, such as 2-chloro-4,4,5,5-tetramethyldioxaphospholane, followed by ³¹P NMR analysis. jove.compsu.edu The chemical shifts of the resulting phosphitylated compounds are indicative of the type of hydroxyl group (aliphatic, phenolic, carboxylic acid). jove.comresearchgate.net This technique allows for the differentiation between various types of phenolic units, including unsubstituted, ortho-mono-substituted, and ortho-disubstituted phenols. jove.com Although not directly applied to this compound in the provided context, this method is highly relevant for determining the phenolic content in related complex systems. The ³¹P nucleus is 100% naturally abundant and has a spin of 1/2, leading to sharp and easily interpretable spectra. wikipedia.org
Two-dimensional (2D) NMR techniques provide further insight into the molecular structure by showing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.eduyoutube.com It helps to establish the connectivity of proton-bearing fragments within the molecule. youtube.com
HSQC (Heteronuclear Single Quantum Coherence): This technique shows correlations between protons and the carbon atoms to which they are directly attached (one-bond C-H correlations). sdsu.eduwikipedia.orgemerypharma.com An edited HSQC can also distinguish between CH, CH₂, and CH₃ groups. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away (and sometimes four in conjugated systems). sdsu.educolumbia.edu HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different molecular fragments. emerypharma.com
These 2D NMR experiments are indispensable for the complete and unambiguous assignment of all proton and carbon signals in the NMR spectra of complex molecules like this compound.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) spectroscopy, provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
The FTIR spectrum of a phenolic compound is characterized by several key absorption bands. A broad absorption band in the region of 3600-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group. acs.org The C-O stretching vibration of the phenol typically appears in the 1260-1180 cm⁻¹ region. Aromatic C-H stretching vibrations are usually observed around 3100-3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring give rise to bands in the 1600-1450 cm⁻¹ region. The presence of a chlorine substituent on the aromatic ring will also result in a characteristic C-Cl stretching absorption, typically in the range of 850-550 cm⁻¹. Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to predict vibrational frequencies, which often show good agreement with experimental FTIR data. tandfonline.comnih.gov
A summary of characteristic FTIR absorption bands for related phenolic compounds is presented below:
| Functional Group | Typical Wavenumber (cm⁻¹) | Compound Reference |
| O-H Stretch (Phenolic) | 3600 - 3200 (broad) | 4-Chlorophenol acs.org |
| C-O Stretch (Phenolic) | 1260 - 1180 | 4-Chlorophenol acs.org |
| Aromatic C-H Stretch | 3100 - 3000 | General Phenols |
| Aromatic C=C Stretch | 1600 - 1450 | General Phenols |
| C-Cl Stretch | 850 - 550 | 4-Chlorophenol acs.org |
This table is interactive. Click on the headers to sort the data.
Raman Spectroscopy Applications
No specific studies detailing the application of Raman spectroscopy for the analysis of this compound, including characteristic vibrational modes and spectral fingerprints, were identified.
Mass Spectrometry for Molecular Characterization
Detailed HRESIMS data, such as exact mass measurements and fragmentation pathways for this compound, are not available in the reviewed literature.
While general mass spectrometric techniques are routinely used for the analysis of chlorinated phenols, specific fragmentation patterns and mass spectral data for this compound have not been published.
X-ray Crystallography for Solid-State Structure Determination
No published research was found that has successfully crystallized this compound and determined its solid-state structure through single-crystal X-ray diffraction. Consequently, crystallographic parameters such as unit cell dimensions, space group, and atomic coordinates are unknown.
Without crystallographic data, a definitive analysis of the molecular conformation, including bond angles, torsion angles, and the planarity of the phenyl rings in the solid state of this compound, cannot be provided.
Investigation of Intramolecular and Intermolecular Hydrogen Bonding Networks
The compound this compound possesses multiple sites capable of acting as hydrogen bond donors and acceptors, leading to complex hydrogen bonding networks that dictate its molecular conformation and crystal packing. The primary hydrogen bond donors are the hydrogen atoms of the two hydroxyl (-OH) groups. The acceptors include the oxygen atoms of these hydroxyl groups, the π-systems of the two aromatic rings, and the chlorine atom. nih.gov
Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond can potentially form between the hydroxyl group at the C2 position and the adjacent chlorine atom at the C1 position. libretexts.org Studies on analogous compounds like 2-chlorophenol (B165306) have shown evidence of a weak intramolecular hydrogen bond between the hydroxyl proton and the ortho-substituted chlorine. doubtnut.comrsc.org This interaction would lead to the formation of a five-membered pseudo-ring, influencing the planarity and rotational freedom of the hydroxyl group. The stability of this bond depends on the O-H···Cl geometry and distance.
Intermolecular Hydrogen Bonding: Intermolecular hydrogen bonds are expected to be the dominant non-covalent interactions governing the supramolecular assembly of this compound. vedantu.com These interactions occur between separate molecules, creating extended chains, sheets, or three-dimensional networks. libretexts.org The two hydroxyl groups on each molecule can engage in robust O-H···O hydrogen bonds with neighboring molecules. For instance, the hydroxyl group of one molecule can act as a donor to an oxygen atom on an adjacent molecule, which in turn can use its second lone pair to accept another proton or use its own proton to donate to a third molecule. This can result in cooperative hydrogen-bonding chains, significantly stabilizing the crystal lattice.
The table below summarizes the potential hydrogen bond donors and acceptors in the molecule.
| Functional Group | Donor/Acceptor | Type of Interaction |
| C2-Hydroxyl (-OH) | Donor & Acceptor | Intramolecular (with -Cl), Intermolecular (O-H···O) |
| C3'-Hydroxyl (-OH) | Donor & Acceptor | Intermolecular (O-H···O) |
| Chlorine (-Cl) | Weak Acceptor | Intramolecular (with C2-OH), Intermolecular (C-H···Cl) |
Hirshfeld Surface Analysis for Crystal Packing Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. researchgate.net By mapping properties such as normalized contact distance (d_norm) onto the surface, it is possible to identify the specific atoms involved in close contacts and the relative importance of different types of interactions.
For this compound, the Hirshfeld surface is expected to be dominated by features corresponding to the extensive hydrogen bonding. The d_norm map would likely show intense red spots, indicating contacts shorter than the van der Waals radii, which are characteristic of strong O-H···O hydrogen bonds. nih.gov Weaker C-H···Cl or C-H···π interactions would appear as less intense red or orange areas on the surface.
A two-dimensional fingerprint plot, derived from the Hirshfeld surface, provides a quantitative summary of the intermolecular contacts. It plots the distance to the nearest nucleus inside the surface (dᵢ) against the distance to the nearest nucleus outside the surface (dₑ). The percentage contribution of each interaction type to the total Hirshfeld surface area can be calculated, offering a clear picture of the crystal packing hierarchy. gazi.edu.tr Based on analyses of similar aromatic compounds, the contributions are expected to follow a pattern where H···H, O···H/H···O, and C···H/H···C contacts are most significant. nih.govgazi.edu.tr
The table below presents a representative breakdown of the intermolecular contacts and their typical contributions to the Hirshfeld surface for a molecule of this nature.
| Intermolecular Contact | Contribution to Hirshfeld Surface (%) | Description |
| H···H | ~45 - 55% | Represents the most abundant, though weaker, van der Waals forces. |
| O···H / H···O | ~20 - 30% | Corresponds to the strong intermolecular O-H···O hydrogen bonds, appearing as sharp spikes in the fingerprint plot. nih.govgazi.edu.tr |
| C···H / H···C | ~10 - 15% | Includes C-H···π interactions and general van der Waals contacts. researchgate.net |
| Cl···H / H···Cl | ~5 - 10% | Represents contacts involving the chlorine atom, including weak hydrogen bonds. gazi.edu.tr |
| C···C | ~1 - 3% | Indicates π-π stacking interactions between aromatic rings. |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
The electronic absorption spectrum of this compound is determined by the electronic transitions within its chromophores, which are the two substituted benzene rings. The presence of hydroxyl groups (auxochromes) and a chlorine atom on the aromatic systems influences the energy and intensity of these transitions. hnue.edu.vn The primary transitions observed in phenolic compounds are π → π* and n → π*. elte.huyoutube.com
The π → π* transitions, which involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital, are typically responsible for the strong absorption bands in the UV region. elte.hu For phenolic systems, these bands are often observed between 200 and 290 nm. hnue.edu.vnias.ac.in The n → π* transitions involve the promotion of an electron from a non-bonding orbital (from the lone pairs on the oxygen or chlorine atoms) to an antibonding π* orbital. These transitions are generally of lower intensity and can sometimes be obscured by the more intense π → π* bands. youtube.com
The substitution pattern affects the absorption maxima (λ_max). The hydroxyl groups, acting as electron-donating groups, tend to cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in molar absorptivity) compared to unsubstituted benzene. hnue.edu.vn The chlorine atom can have a more complex effect. The pH of the solution can also significantly alter the spectrum; in basic conditions, deprotonation of the phenolic hydroxyl groups to form phenoxide ions leads to a pronounced bathochromic shift of the absorption bands. wikipedia.org
The expected electronic transitions for this compound are summarized in the table below.
| Electronic Transition | Chromophore/Functional Group | Expected Wavelength Range (λ_max) | Characteristics |
| π → π | Phenyl Rings | 200 - 230 nm | High intensity (allowed transition) |
| π → π | Substituted Phenyl Rings | 260 - 290 nm | Moderate to high intensity, sensitive to substitution and pH. ias.ac.in |
| n → π | Hydroxyl, Chlorine | ~280 - 300 nm | Low intensity (often forbidden), may overlap with π → π bands. hnue.edu.vnyoutube.com |
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-Chloro-4-(3-hydroxyphenyl)phenol. These methods provide a theoretical framework for examining its electronic structure and predicting its behavior in chemical reactions.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a important tool for investigating the electronic properties of molecular systems. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, combined with a suitable basis set such as 6-311G(d,p), is commonly employed for these calculations. researchgate.net DFT methods are used to determine optimized molecular geometries, vibrational frequencies, and electronic properties like HOMO-LUMO energy gaps. researchgate.netnih.gov For instance, in a study of a related compound, DFT calculations at the B3LYP/6-311G(d,p) level were used to compare the theoretically optimized structure with experimental X-ray diffraction data, showing good agreement. nih.gov These studies provide a foundational understanding of the molecule's stability and reactivity. nih.govnih.gov
Ab Initio Methods for Structural and Spectroscopic Predictions
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a high level of accuracy for predicting molecular structures and spectroscopic properties. researchgate.net While computationally more intensive than DFT, methods like Møller-Plesset perturbation theory (MP2) can provide detailed information about bond lengths, bond angles, and dihedral angles. researchgate.net These calculations are crucial for accurately predicting vibrational spectra (IR and Raman) and electronic transitions (UV-Vis), which can then be compared with experimental data for validation. researchgate.net Although direct ab initio studies on this compound are not extensively documented in the provided results, the principles of these methods are broadly applicable to phenolic compounds for high-accuracy predictions. researchgate.net
Molecular Geometry Optimization and Conformational Analysis
Understanding the three-dimensional arrangement of atoms in this compound is essential for predicting its physical and chemical properties. Molecular geometry optimization is a computational process that determines the lowest energy arrangement of atoms, corresponding to the most stable structure of the molecule. nih.gov
This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is found. For a molecule like this compound, which has a rotatable bond between the two phenyl rings, conformational analysis is also performed. nih.gov This involves exploring different rotational isomers (conformers) to identify the global minimum energy structure. The dihedral angle between the phenyl rings is a key parameter in this analysis. For example, in a structurally similar Schiff base compound, the dihedral angle between the two benzene (B151609) rings was found to be 9.38 (11)°. nih.gov Such analyses reveal how the molecule might interact with its environment.
Electronic Structure and Reactivity Descriptors
The electronic structure of a molecule governs its reactivity. Descriptors derived from quantum chemical calculations provide a quantitative measure of this reactivity.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gap)
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's chemical stability and reactivity. researchgate.net A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For a related Schiff base, the HOMO-LUMO energy gap was calculated to be 4.0023 eV, indicating its relative stability. nih.gov The distribution of these orbitals across the molecule highlights the regions most susceptible to electrophilic and nucleophilic attack. nih.govresearchgate.net
| Parameter | Description | Significance |
| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron (nucleophilicity). |
| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron (electrophilicity). |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. |
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attacks. nih.govresearchgate.net The MEP map is plotted on the electron density surface, with different colors representing different electrostatic potential values.
Typically, red and yellow regions indicate negative potential (electron-rich areas), which are prone to electrophilic attack, while blue regions indicate positive potential (electron-poor areas), which are susceptible to nucleophilic attack. nih.govresearchgate.net For phenolic compounds, the region around the hydroxyl oxygen atom is typically electron-rich (red), making it a site for electrophilic interaction. nih.govresearchgate.net In contrast, the hydrogen atom of the hydroxyl group is electron-deficient (blue), making it a site for nucleophilic interaction. nih.gov This analysis provides a clear and intuitive picture of the molecule's reactivity patterns. nih.gov
| Color | Electrostatic Potential | Type of Interaction |
| Red | Negative | Favorable for electrophilic attack |
| Yellow | Slightly Negative | Favorable for electrophilic attack |
| Green | Neutral | --- |
| Blue | Positive | Favorable for nucleophilic attack |
Vibrational Frequency Calculations and Spectral Assignment
Vibrational spectroscopy, in conjunction with theoretical calculations, is a powerful tool for elucidating the molecular structure of compounds like 2-chloro-4-phenylphenol (B167023). tandfonline.com Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra have been recorded and analyzed. tandfonline.com
Quantum chemical calculations using DFT (B3LYP/6-311++G(d,p)) have been performed to compute the vibrational frequencies. tandfonline.com The calculated frequencies are then compared with the experimental data to provide a detailed assignment of the observed vibrational bands to specific molecular motions. The root mean square deviation between the observed and calculated vibrational frequencies for 2-chloro-4-phenylphenol was found to be low, indicating a good agreement between the theoretical model and experimental reality. tandfonline.com
The vibrational analysis allows for the identification of characteristic functional group frequencies. For instance, the O-H stretching vibration of the phenolic hydroxyl group is a key feature in the infrared spectrum. The positions of other bands corresponding to C-H stretching, C-C stretching of the aromatic rings, and C-Cl stretching provide a comprehensive picture of the molecular structure. tandfonline.com
Table 2: Selected Vibrational Frequencies for 2-Chloro-4-phenylphenol
| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (cm⁻¹) |
|---|---|---|---|
| O-H Stretch | Data not available in search results | Data not available in search results | Data not available in search results |
| C-H Stretch | Data not available in search results | Data not available in search results | Data not available in search results |
| C-C Stretch (Aromatic) | Data not available in search results | Data not available in search results | Data not available in search results |
| C-Cl Stretch | Data not available in search results | Data not available in search results | Data not available in search results |
Reactions of the Hydroxyl Group
The two hydroxyl (-OH) groups are primary centers of reactivity in this compound, participating in reactions typical of phenols.
The hydroxyl groups of this compound can undergo esterification to form the corresponding esters. This transformation can be achieved through several methods, including the Fischer esterification, which involves reacting the phenol (B47542) with a carboxylic acid in the presence of an acid catalyst. masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and to favor the formation of the ester, water, a byproduct, is typically removed. masterorganicchemistry.com
Alternatively, more reactive derivatives of carboxylic acids, such as acid chlorides or anhydrides, can be used for a more efficient esterification. youtube.com The reaction with an acid chloride, for instance, proceeds via nucleophilic attack of the phenolic oxygen on the electrophilic carbonyl carbon of the acid chloride. This reaction is often carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct and drive the reaction forward. youtube.com Given the presence of two hydroxyl groups in this compound, both mono- and di-esterified products are possible, depending on the stoichiometry of the reagents.
A general representation of the esterification of a phenolic hydroxyl group is presented in the table below.
| Reactant | Reagent | Conditions | Product |
| Phenol (Ar-OH) | Carboxylic Acid (R-COOH) | Acid Catalyst (e.g., H₂SO₄), Heat | Phenyl Ester (Ar-O-CO-R) + Water |
| Phenol (Ar-OH) | Acid Chloride (R-COCl) | Base (e.g., Pyridine) | Phenyl Ester (Ar-O-CO-R) + HCl |
| Phenol (Ar-OH) | Acid Anhydride (B1165640) ((RCO)₂O) | Acid or Base Catalyst | Phenyl Ester (Ar-O-CO-R) + Carboxylic Acid |
The phenolic hydroxyl groups are susceptible to oxidation, which can proceed through various pathways, often involving the formation of radical intermediates. rsc.org One-electron oxidation of a phenol leads to the formation of a phenoxyl radical. researchgate.net In the case of this compound, oxidation could potentially generate a phenoxyl radical on either of the two phenolic rings. These radicals are stabilized by resonance, with the unpaired electron delocalized over the aromatic ring.
Further oxidation can lead to the formation of quinone-type structures. For instance, phenols can be oxidized to benzoquinones. ethz.ch The presence of the chloro and hydroxyphenyl substituents will influence the redox potential and the specific oxidation products formed. The oxidation of substituted phenols can be complex, potentially leading to a mixture of products arising from radical coupling and further oxidation. researchgate.net
The general scheme for the formation of a phenoxyl radical from a phenol is as follows:
Ar-OH - [Oxidant] → Ar-O• + H⁺ + e⁻
The hydroxyl groups of this compound are acidic and will react with bases to form phenoxide ions. The acidity of phenols is significantly higher than that of alcohols due to the resonance stabilization of the resulting phenoxide anion, where the negative charge is delocalized into the aromatic ring.
In this compound, there are two hydroxyl groups, and their relative acidities (pKa values) will be influenced by the electronic effects of the other substituents on the rings. The chloro group is electron-withdrawing, which would increase the acidity of the hydroxyl group on the same ring. The hydroxyphenyl substituent's effect is more complex, involving both inductive and resonance effects. Under sufficiently basic conditions, both hydroxyl groups can be deprotonated to form a diphenoxide.
The deprotonation equilibrium is represented as:
Ar-OH + B⁻ ⇌ Ar-O⁻ + BH
where B⁻ is a base.
Reactivity of the Chloro Substituent
The chlorine atom attached to the aromatic ring is generally unreactive towards nucleophilic substitution under mild conditions but can be displaced under more forcing conditions or through specific reaction pathways.
Nucleophilic aromatic substitution (SₙAr) on aryl halides like this compound is typically challenging. ck12.org The C-Cl bond in an aryl chloride has a partial double bond character due to resonance, making it stronger and harder to break compared to the C-Cl bond in an alkyl chloride. ck12.org Furthermore, the electron-rich aromatic ring repels incoming nucleophiles.
However, SₙAr can be facilitated if the aromatic ring is substituted with strong electron-withdrawing groups at the ortho and/or para positions to the halogen. libretexts.org These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. libretexts.org In this compound, the electronic effects of the hydroxyl and hydroxyphenyl groups would need to be considered to assess the feasibility of nucleophilic substitution of the chlorine atom. Reactions of this type on chlorophenols often require harsh conditions, such as high temperatures and pressures. ck12.org
Dechlorination, the removal of the chlorine atom and its replacement with a hydrogen atom, is a known reaction for halogenated phenols. nih.gov This process can be achieved through various methods, including catalytic hydrodechlorination. mdpi.com This typically involves reacting the chlorinated phenol with a hydrogen source in the presence of a metal catalyst, such as palladium on carbon (Pd/C). mdpi.com
Reductive dechlorination can also be accomplished using other reducing agents. The ease of dechlorination can be influenced by the substitution pattern on the aromatic ring. For instance, the dechlorination of 2,4-dichlorophenol has been studied, demonstrating the stepwise removal of chlorine atoms. nih.gov It is plausible that this compound could undergo similar dechlorination reactions to yield the corresponding biphenyl-diol.
| Reaction Type | Description |
| Catalytic Hydrodechlorination | Replacement of a chlorine atom with a hydrogen atom using H₂ gas and a metal catalyst (e.g., Pd/C). |
| Reductive Dechlorination | Removal of a chlorine atom using various reducing agents. |
Chemical Reactivity and Mechanistic Pathways of this compound
The reactivity of this compound is governed by the interplay of its constituent functional groups: two hydroxyl groups, a chlorine atom, and a biphenyl (B1667301) core structure. These substituents influence the electron density distribution across the aromatic rings, dictating the compound's susceptibility to various chemical transformations.
Applications in Chemical Synthesis and Material Science
Role as an Intermediate in Organic Synthesis
As an intermediate, 2-Chloro-4-(3-hydroxyphenyl)phenol serves as a foundational molecule that can be transformed into more complex and valuable substances. Its bifunctional nature, with two phenolic hydroxyl groups, allows it to participate in a variety of chemical reactions.
The structure of this compound is well-suited for the construction of intricate molecular architectures. Phenolic compounds, in general, are crucial precursors in the synthesis of a wide array of products, including pharmaceuticals and other biologically active compounds. wikipedia.org The presence of two reactive hydroxyl groups on this biphenyl (B1667301) structure offers multiple sites for chemical reactions such as etherification, esterification, and electrophilic substitution. These reactions can be used to build larger, more complex molecules with specific functionalities. The chlorine atom can also influence the reactivity of the aromatic rings and can be a site for further chemical modification or can be retained to impart specific properties, such as altered solubility or biological activity, to the final product.
Phenolic derivatives are fundamental to the production of a vast range of specialty chemicals, including certain pharmaceuticals, agrochemicals, and dyes. wikipedia.org While specific examples for this compound are not extensively documented in publicly available literature, its structural motifs are found in various specialty chemicals. The biphenyl core is a common feature in liquid crystals and other advanced materials, while chlorinated phenols are known for their biocidal properties. Therefore, this compound represents a potential precursor for the synthesis of novel fungicides, herbicides, or pharmaceutical agents. The synthesis of such specialty chemicals would likely involve the selective functionalization of one or both hydroxyl groups, or reactions that modify the biphenyl backbone.
Integration into Polymer and Material Chemistry
The incorporation of phenolic compounds into polymers is a well-established strategy for enhancing material properties. The specific functionalities of this compound make it an interesting candidate for creating advanced polymers and materials with tailored characteristics.
The addition of phenolic compounds to polymer matrices can significantly improve properties such as thermal stability, flame retardancy, and mechanical strength. The two hydroxyl groups of this compound can react with other monomers to become an integral part of a polymer chain. For instance, it could be used as a comonomer in the production of polyesters or polycarbonates. The rigid biphenyl structure would be expected to enhance the thermal stability and mechanical strength of the resulting polymer. The chlorine atom could also contribute to improved flame retardancy.
Phenol-formaldehyde (PF) resins are a class of thermosetting polymers known for their high thermal stability, chemical resistance, and mechanical strength. wikipedia.org These resins are synthesized through the reaction of a phenol (B47542) or a substituted phenol with formaldehyde (B43269). wikipedia.org While phenol itself is the most common monomer, the use of substituted phenols allows for the modification of the resin's properties. wikipedia.orgresearchgate.net The incorporation of this compound as a comonomer in the synthesis of PF resins could lead to materials with unique characteristics. The biphenyl unit would likely increase the cross-linking density and rigidity of the polymer network, potentially leading to enhanced thermal and dimensional stability. The chlorine atom could further improve the flame-retardant properties of the resin. The general reaction involves the electrophilic substitution of formaldehyde on the activated ortho and para positions of the phenolic rings, followed by condensation reactions to form a three-dimensional network. minia.edu.eg
Table 1: Potential Impact of Incorporating this compound into Phenol-Formaldehyde Resins
| Property | Expected Impact | Rationale |
| Thermal Stability | Increased | The rigid biphenyl structure enhances the polymer backbone's resistance to thermal degradation. |
| Mechanical Strength | Increased | The biphenyl unit can increase the cross-linking density and stiffness of the resin. |
| Flame Retardancy | Increased | The presence of chlorine can inhibit combustion processes. |
| Chemical Resistance | Potentially Modified | The altered chemical structure could affect the resin's interaction with various chemicals. |
This table is based on general principles of polymer chemistry and the known effects of similar structural motifs.
Advanced Analytical Derivatization Strategies
Advanced analytical derivatization strategies are crucial in chemical analysis for enhancing the performance of chromatographic and detection methods. These techniques involve the chemical modification of an analyte to improve its physicochemical properties, making it more suitable for a particular analytical platform. For phenolic compounds, derivatization is often employed to increase volatility for gas chromatography (GC) or to enhance detectability for various analytical techniques.
However, a diligent search of scientific databases and chemical literature yielded no specific studies focused on the derivatization of this compound. Therefore, the following subsections detail the lack of specific information for this particular compound.
Chemical Modification for Enhanced Chromatographic Performance
There is no published research detailing the chemical modification of this compound to enhance its chromatographic performance.
In the broader context of analyzing chlorophenols and structurally related compounds like triclosan (B1682465), derivatization is a common strategy to improve separation and peak shape in gas chromatography (GC). chromatographyonline.comnih.gov This typically involves converting the polar hydroxyl (-OH) groups into less polar ethers or esters. Common derivatization techniques for phenols include:
Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are used to replace the active hydrogen of the hydroxyl groups with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively. nih.govresearchgate.netyoutube.com This process increases the volatility and thermal stability of the analyte, making it amenable to GC analysis.
Acetylation: Acetic anhydride (B1165640) can be used to form acetate (B1210297) esters from the phenolic hydroxyl groups. nih.gov
Methylation: Reagents can be used to form methyl ethers. For instance, methyl triclosan, a methylated derivative of triclosan, is often analyzed alongside its parent compound. chromatographyonline.com
Without specific studies on this compound, it is not possible to provide data on reaction conditions, derivative stability, or the resulting chromatographic improvements for this particular compound.
Strategies for Improved Detection Limits in Analytical Assays
No specific strategies have been documented in the scientific literature for improving the detection limits of this compound in analytical assays.
For phenolic compounds in general, derivatization is a key strategy to lower detection limits, especially in GC-based methods. For example, derivatization for GC is often paired with highly sensitive detectors like an electron capture detector (ECD) or a mass spectrometer (MS). nih.govnih.gov The introduction of specific functional groups through derivatization can enhance the response of these detectors.
In high-performance liquid chromatography (HPLC), pre-column or post-column derivatization can be employed to attach a chromophore or fluorophore to the analyte, thereby significantly enhancing its detectability by UV-Visible or fluorescence detectors. acs.org For instance, the analysis of triclosan and its metabolites has been approached using both LC-MS/MS and immunoassay techniques, which offer high sensitivity and selectivity. nih.govnih.gov
Again, the absence of research on this compound means that no validated methods, specific reagents, or achievable detection limits can be reported for this compound. The optimal derivatization strategy and resulting sensitivity would be highly dependent on the specific analytical instrumentation used and the matrix in which the compound is being measured.
Environmental Chemistry and Degradation Studies
The environmental fate of 2-Chloro-4-(3-hydroxyphenyl)phenol is governed by a combination of photochemical, microbial, and abiotic processes. These degradation pathways determine the compound's persistence, transformation, and ultimate removal from aquatic and terrestrial ecosystems.
Future Research Directions and Academic Outlook
Development of Novel and Sustainable Synthetic Routes
The synthesis of substituted biphenyls and their derivatives is a well-established field, offering several potential pathways to 2-Chloro-4-(3-hydroxyphenyl)phenol. rsc.org Future research could focus on optimizing these routes for sustainability, yield, and scalability.
Prospective Synthetic Strategies:
Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura Reaction): A primary route would likely involve the Suzuki-Miyaura coupling of a boronic acid derivative of 3-hydroxyphenol with a suitable 2-chloro-4-halophenol. Research could focus on developing catalysts that are effective for sterically hindered or electronically challenging substrates, minimizing side reactions and improving yields. rsc.orgnih.gov
Copper-Catalyzed Ullmann Condensation: The Ullmann reaction is a classic method for forming aryl-aryl bonds and aryl ethers. wikipedia.orgorganic-chemistry.org Modern advancements using copper nanoparticles or specialized ligands could provide a cost-effective and efficient alternative to palladium-based methods for coupling the phenolic precursors. nih.govmdpi.com Research into ligand design and reaction conditions could make this a highly selective and sustainable option.
Oxidative Coupling: Methods involving the oxidative coupling of substituted phenols using reagents like iron(III) chloride have been used to synthesize biphenyl-diols. jraic.com This approach could be explored by starting with 3-hydroxyphenol and a suitable chlorinated phenol (B47542), although controlling regioselectivity would be a significant research challenge.
A key focus for sustainable synthesis would be the use of greener solvents, recyclable catalysts, and processes that minimize waste generation. researchgate.net
Advanced Mechanistic Investigations via In Situ Spectroscopy
A deep understanding of reaction mechanisms is critical for optimizing synthetic protocols. youtube.com In situ and operando spectroscopic techniques, which monitor reactions under real conditions, are powerful tools for elucidating the intricate steps of catalytic cycles. numberanalytics.comnumberanalytics.comrsc.org
Future research could apply these techniques to the synthesis of this compound. For instance, in a Suzuki coupling, in situ IR or NMR spectroscopy could be used to:
Identify and track the concentration of key intermediates, such as palladium-ligand complexes.
Observe the kinetics of oxidative addition, transmetalation, and reductive elimination steps.
Detect catalyst deactivation pathways or the formation of byproducts in real-time.
This data would be invaluable for designing more robust and efficient catalysts and for fine-tuning reaction conditions to maximize the yield and purity of the target compound. bohrium.com
Exploration of New Chemical Reactivity and Catalysis
The structure of this compound contains multiple reactive sites, suggesting a diverse range of potential chemical transformations.
Reactivity of Functional Groups:
Phenolic Hydroxyl Groups: The two -OH groups are acidic and can undergo various reactions such as O-alkylation and O-acylation, allowing for the creation of a library of derivatives. rsc.org Their presence also activates the aromatic rings towards electrophilic substitution.
Chlorine Atom: The chlorine substituent can be a site for nucleophilic aromatic substitution, although this typically requires harsh conditions. More promisingly, it can serve as a handle for further cross-coupling reactions, enabling the synthesis of more complex, poly-aromatic systems. Catalytic hydrodechlorination could also be employed to convert it to the non-chlorinated biphenyl-diol. researchgate.net
Aromatic Rings: The electron-donating hydroxyl groups and the electron-withdrawing chloro group will direct further electrophilic substitution reactions (e.g., nitration, halogenation) to specific positions on the rings, allowing for controlled functionalization.
Furthermore, the biphenyl-diol scaffold itself, particularly in its axially chiral forms, has been shown to be a privileged ligand in asymmetric catalysis. nih.govchemrxiv.orgresearchgate.net Future work could explore the synthesis of chiral derivatives of this compound and test their efficacy as ligands in enantioselective reactions. chemrxiv.org
Theoretical Prediction and Validation of Compound Properties and Behavior
Computational chemistry provides a powerful avenue for predicting the physicochemical properties and reactivity of molecules in silico, guiding experimental work and saving significant resources. mdpi.com
For this compound, theoretical methods like Density Functional Theory (DFT) could be employed to:
Predict Physicochemical Properties: Accurately calculate pKa values for the two hydroxyl groups, which is crucial for understanding its behavior in different pH environments and for designing separation processes. nih.govnih.gov
Analyze Reactivity: Compute molecular orbital energies (HOMO/LUMO) and electrostatic potential maps to predict the most likely sites for electrophilic and nucleophilic attack.
Model Reaction Pathways: Calculate the activation energies for potential reactions, helping to determine the feasibility of proposed synthetic transformations and degradation pathways. nih.gov
These computational predictions would then require experimental validation, creating a synergistic loop between theoretical and practical chemistry.
| Computed Properties for this compound | |
| Property | Value |
| Molecular Weight | 220.65 g/mol |
| XLogP3 | 4 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 1 |
| Exact Mass | 220.0291072 Da |
| Topological Polar Surface Area | 40.5 Ų |
| Heavy Atom Count | 15 |
| Data sourced from PubChem CID 173581452. |
Design of New Chemical Entities as Synthetic Intermediates
The structural framework of this compound makes it an attractive building block for creating more complex and potentially bioactive molecules. Biphenyl (B1667301) scaffolds are central to generating diverse chemical libraries for drug discovery. nih.govlookchem.com
Future research could utilize this compound as a versatile intermediate. By selectively protecting and reacting the two hydroxyl groups and the chloro substituent, a wide array of new chemical entities can be designed. For example, it could serve as a core structure for:
Pharmaceuticals: The biphenyl-diol structure is found in various biologically active compounds.
Polymers: As a diol monomer, it could be incorporated into polyesters or polyethers to create materials with novel thermal or optical properties.
Agrochemicals: Many pesticides and herbicides are based on chlorinated aromatic structures. researchgate.netresearchgate.net
The ability to functionalize the molecule at three distinct points (two hydroxyls, one chlorine) offers a high degree of modularity for synthetic chemists.
Understanding Environmental Fate for Chemical Process Design
The presence of a chlorine atom on an aromatic ring raises important questions about the environmental fate of this compound. Chlorophenols are recognized as persistent and toxic environmental pollutants. d-nb.infonih.govcdc.gov An understanding of its potential environmental impact is crucial for designing safe and sustainable chemical processes.
Future research in this area should focus on:
Biodegradation: Investigating the susceptibility of the compound to microbial degradation under both aerobic and anaerobic conditions. Many chlorinated phenols are biodegradable, though the rate often depends on the degree and position of chlorination. researchgate.netnih.govnih.gov The degradation of some chlorophenols can proceed through the formation of chlorocatechols. nih.gov
Photodegradation: Studying the breakdown of the molecule under sunlight, as photolysis is a key degradation pathway for many aromatic compounds in aquatic environments. acs.orgrsc.org This can be a complex process, sometimes involving photosensitization by other dissolved organic matter. rsc.org
Bioaccumulation: Given its predicted lipophilicity (XLogP3 of 4), its potential to accumulate in the fatty tissues of organisms should be assessed. Chlorinated compounds often exhibit a tendency to partition into sediments and bioconcentrate. cdc.gov
Toxicity of Metabolites: Identifying any intermediate breakdown products and evaluating their toxicity. The degradation of chlorinated compounds can sometimes lead to the formation of more harmful substances like polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs), although this is more associated with combustion or specific industrial processes. researchgate.netacs.org
Insights from these studies would be essential for risk assessment and for developing effective bioremediation strategies should environmental contamination occur. cdc.gov
Q & A
Basic Research Questions
Q. What synthetic routes are effective for producing 2-Chloro-4-(3-hydroxyphenyl)phenol with high purity?
- Methodological Answer :
- Step 1 : Begin with a phenol precursor, such as 3-hydroxyphenylphenol, and employ electrophilic aromatic substitution using chlorinating agents (e.g., Cl2 or SO2Cl2) under controlled temperatures (0–5°C) to minimize side reactions.
- Step 2 : Purify the crude product via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) to isolate the target compound. Confirm purity using HPLC with a C18 column and UV detection at 254 nm .
- Step 3 : Validate purity through melting point analysis and <sup>1</sup>H/<sup>13</sup>C NMR spectroscopy, comparing peaks to reference data for analogous chlorophenols .
Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?
- Methodological Answer :
- FT-IR : Identify hydroxyl (3200–3600 cm<sup>−1</sup>) and C-Cl (550–750 cm<sup>−1</sup>) stretches. Compare to IR libraries for chlorophenols .
- NMR : Use deuterated DMSO for solubility. Key <sup>1</sup>H NMR signals: aromatic protons (δ 6.5–7.5 ppm) and hydroxyl protons (δ 9–10 ppm). <sup>13</sup>C NMR should show Cl-substituted carbons (δ 120–130 ppm) .
- X-ray Crystallography : Employ SHELX-97 for structure refinement. Resolve ambiguities in hydrogen bonding using graph set analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in hydrogen bonding patterns observed in crystallographic studies of halogenated phenols?
- Methodological Answer :
- Step 1 : Perform graph set analysis (as per Etter’s formalism) to categorize hydrogen bonds (e.g., chains, rings) and identify donor-acceptor distances. Use software like Mercury for visualization .
- Step 2 : Refine structures using SHELXL-2018, adjusting thermal parameters and occupancy factors to resolve disorder. Validate with R-factor convergence (<5%) .
- Step 3 : Cross-validate findings with computational chemistry (DFT calculations for hydrogen bond energies) to reconcile experimental vs. theoretical discrepancies .
Q. What in vitro models are suitable for assessing the endocrine disruption potential of this compound?
- Methodological Answer :
- Model 1 : Use ERα/ERβ reporter gene assays (e.g., MCF-7 cells transfected with estrogen response elements) to measure receptor activation/inhibition. Include 17β-estradiol as a positive control .
- Model 2 : Perform competitive binding assays with human thyroid receptors (TRα/TRβ) using fluorescent ligands (e.g., FITC-labeled T3). Quantify IC50 values via fluorescence polarization .
- Data Interpretation : Compare results to structurally similar endocrine disruptors (e.g., 4-OH-PCBs) to infer mechanism .
Q. How can enantiomeric purity be ensured during crystallographic analysis of chiral derivatives of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
